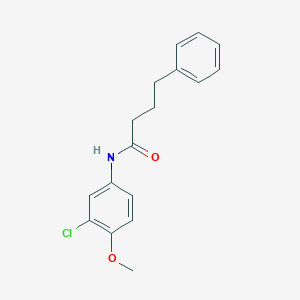
N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide, also known as CMMPB, is a chemical compound that is commonly used in scientific research. It belongs to the class of compounds known as CB1 receptor antagonists, which are used to study the endocannabinoid system and its role in various physiological processes. In
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide involves its binding to the CB1 receptor and blocking the effects of endocannabinoids. This leads to a decrease in the activity of the endocannabinoid system and a corresponding decrease in the physiological effects mediated by this system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide are primarily related to its role as a CB1 receptor antagonist. Studies have shown that N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide can decrease pain sensitivity, reduce food intake, and improve mood in animal models. These effects are thought to be mediated by the endocannabinoid system, which is known to play a role in these physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide in lab experiments is its well-established synthesis method and its ability to selectively block the CB1 receptor. This allows researchers to study the effects of the endocannabinoid system on various physiological processes without interference from other systems. However, one limitation of using N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide is that it is a relatively new compound, and its long-term effects on the body are not well-known. Additionally, it may have off-target effects that could interfere with the interpretation of experimental results.
Orientations Futures
There are several future directions for research involving N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide. One area of interest is the role of the endocannabinoid system in the regulation of inflammation and immune function. Another area of interest is the potential therapeutic applications of CB1 receptor antagonists in the treatment of obesity and related metabolic disorders. Additionally, further studies are needed to determine the long-term effects of N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide on the body and to identify any potential off-target effects that could interfere with experimental results.
Conclusion:
In conclusion, N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide is a chemical compound that is commonly used in scientific research to study the endocannabinoid system and its role in various physiological processes. Its well-established synthesis method and selective binding to the CB1 receptor make it a valuable tool for researchers in this field. However, its long-term effects on the body and potential off-target effects should be further studied to ensure the validity of experimental results. Future research directions include the role of the endocannabinoid system in inflammation and immune function, the potential therapeutic applications of CB1 receptor antagonists, and the identification of any potential off-target effects of N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide involves the reaction of 3-chloro-4-methoxybenzaldehyde with 4-phenylbutan-2-amine in the presence of a base. The resulting product is then purified through recrystallization to obtain N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide in its pure form. This synthesis method has been well-established in the literature and has been used in numerous studies involving N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide.
Applications De Recherche Scientifique
N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide is primarily used in scientific research to study the endocannabinoid system and its role in various physiological processes. It is a CB1 receptor antagonist, meaning that it binds to the CB1 receptor and blocks the effects of endocannabinoids such as anandamide and 2-arachidonoylglycerol. This allows researchers to study the effects of the endocannabinoid system on various physiological processes such as pain, appetite, and mood.
Propriétés
Formule moléculaire |
C17H18ClNO2 |
|---|---|
Poids moléculaire |
303.8 g/mol |
Nom IUPAC |
N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide |
InChI |
InChI=1S/C17H18ClNO2/c1-21-16-11-10-14(12-15(16)18)19-17(20)9-5-8-13-6-3-2-4-7-13/h2-4,6-7,10-12H,5,8-9H2,1H3,(H,19,20) |
Clé InChI |
HWVATXGWOYYHGV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CCCC2=CC=CC=C2)Cl |
SMILES canonique |
COC1=C(C=C(C=C1)NC(=O)CCCC2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methylphenyl)acetamide](/img/structure/B297383.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)acetamide](/img/structure/B297385.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methoxyphenyl)acetamide](/img/structure/B297386.png)
![N-(3-chlorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B297388.png)
![N-(2,4-dimethylphenyl)-2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297389.png)
![2-{(4-bromobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(sec-butyl)acetamide](/img/structure/B297391.png)
![N-(2,3-dimethylphenyl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297395.png)
![(5E)-1-(3,4-dichlorophenyl)-5-[(4-methoxyanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297396.png)
![(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297397.png)
![(5E)-1-(3-methoxyphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297398.png)
![(5E)-1-(3-chloro-4-methylphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297400.png)
![(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297402.png)

![(5E)-1-(2-fluorophenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297405.png)